2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide
CAS No.: 618413-87-9
Cat. No.: VC16138356
Molecular Formula: C19H22N4O2S
Molecular Weight: 370.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 618413-87-9 |
|---|---|
| Molecular Formula | C19H22N4O2S |
| Molecular Weight | 370.5 g/mol |
| IUPAC Name | 2-[[4-ethyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide |
| Standard InChI | InChI=1S/C19H22N4O2S/c1-4-23-18(16-6-5-11-25-16)21-22-19(23)26-12-17(24)20-15-9-7-14(8-10-15)13(2)3/h5-11,13H,4,12H2,1-3H3,(H,20,24) |
| Standard InChI Key | VJNLXTCLAHACSB-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)C(C)C)C3=CC=CO3 |
Introduction
The compound 2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide is a heterocyclic derivative featuring a triazole ring, a furan moiety, and an acetamide group. Such compounds are of interest due to their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores its chemical structure, synthesis pathways, and potential applications in medicinal chemistry.
Synthesis Pathways
The synthesis of this compound typically involves:
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Formation of the triazole core: Starting from hydrazine derivatives and carbon disulfide under controlled conditions to form the 1,2,4-triazole ring.
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Substitution reactions: Introducing the furan moiety and ethyl group onto the triazole.
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Thioether formation: Reacting the triazole derivative with chloroacetamide or similar reagents to introduce the sulfanyl-acetamide group.
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Final functionalization: Adding the isopropyl-substituted phenyl group via nucleophilic substitution or amidation.
These steps require careful optimization to ensure high yield and purity.
Biological Activities
Heterocyclic compounds containing triazole and furan rings have demonstrated significant pharmacological properties:
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Antimicrobial Activity:
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Anticancer Potential:
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Sulfanyl-acetamides have shown cytotoxic effects against various cancer cell lines by inducing apoptosis or inhibiting cell proliferation .
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Molecular docking studies suggest that such compounds can act as inhibitors of enzymes like 5-lipoxygenase (5-LOX), which is implicated in inflammation and cancer progression .
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Anti-inflammatory Effects:
Analytical Characterization
The compound is characterized using advanced spectroscopic techniques:
Potential Applications
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Drug Design:
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The compound can serve as a lead molecule for developing new drugs targeting microbial infections or inflammatory diseases.
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Its structural features allow for further modifications to enhance potency and selectivity.
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Material Science:
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The sulfur-containing moiety may find applications in designing chelating agents or catalysts.
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Biological Probes:
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The compound's ability to interact with biomolecules makes it suitable for use in biochemical assays.
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